Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-
Description
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Properties
CAS No. |
61006-52-8 |
|---|---|
Molecular Formula |
C13H9N5 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
5-methyl-7-phenyltetrazolo[1,5-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C13H9N5/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13-15-16-17-18(9)13/h2-7H,1H3 |
InChI Key |
VGCWFUBFUXGYNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=NN=NN12)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- can be achieved through several methods. One common approach involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate . Another method includes the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, can be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]pyrimidine: This compound shares a similar tetrazole ring fused to a pyrimidine ring and has been studied for its medicinal properties.
Pyrazolo[1,5-a]pyrimidine:
Uniqueness
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- is unique due to its specific structural features and the potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for further research and development.
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